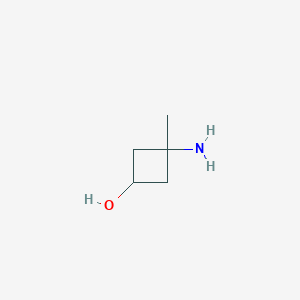
3-Amino-3-methylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-methylcyclobutan-1-ol (AMCB) is a cyclic amino alcohol that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
3-Amino-3-methylcyclobutan-1-ol has been extensively studied for its potential applications in various scientific research fields. It has been used as a chiral building block for the synthesis of biologically active compounds, such as antitumor agents and antibiotics. Additionally, 3-Amino-3-methylcyclobutan-1-ol has been used as a ligand for metal catalysts in asymmetric synthesis reactions. Furthermore, 3-Amino-3-methylcyclobutan-1-ol has been studied for its potential use as a drug delivery system due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-Amino-3-methylcyclobutan-1-ol is not fully understood. However, it has been suggested that 3-Amino-3-methylcyclobutan-1-ol may act as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 3-Amino-3-methylcyclobutan-1-ol may act as a ligand for metal catalysts, facilitating the activation of substrates and promoting the formation of chiral products.
Biochemical and Physiological Effects
3-Amino-3-methylcyclobutan-1-ol has been shown to have low toxicity and is well-tolerated in vivo. It has been suggested that 3-Amino-3-methylcyclobutan-1-ol may have potential anti-tumor and anti-inflammatory effects. Additionally, 3-Amino-3-methylcyclobutan-1-ol has been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-3-methylcyclobutan-1-ol has several advantages for lab experiments, including its high purity and high yield when synthesized using sodium borohydride as a reducing agent. Additionally, 3-Amino-3-methylcyclobutan-1-ol has low toxicity and is well-tolerated in vivo. However, the limitations of 3-Amino-3-methylcyclobutan-1-ol include its limited solubility in water and its relatively high cost compared to other chiral building blocks.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-3-methylcyclobutan-1-ol. Firstly, further studies are needed to fully understand the mechanism of action of 3-Amino-3-methylcyclobutan-1-ol. Secondly, the potential anti-tumor, anti-inflammatory, and neuroprotective effects of 3-Amino-3-methylcyclobutan-1-ol should be further investigated. Additionally, the synthesis of 3-Amino-3-methylcyclobutan-1-ol using more efficient and cost-effective methods should be explored. Finally, the potential use of 3-Amino-3-methylcyclobutan-1-ol as a drug delivery system should be investigated further.
Conclusion
In conclusion, 3-Amino-3-methylcyclobutan-1-ol is a cyclic amino alcohol that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Amino-3-methylcyclobutan-1-ol have been discussed in this paper. Further studies are needed to fully understand the potential applications of 3-Amino-3-methylcyclobutan-1-ol in various scientific research fields.
Synthesemethoden
3-Amino-3-methylcyclobutan-1-ol can be synthesized using several methods, including the reduction of 3-amino-3-methylcyclobutanone and the reaction of 3-amino-3-methylcyclobutanone with Grignard reagents. However, the most efficient method is the reduction of 3-amino-3-methylcyclobutanone using sodium borohydride as a reducing agent. This method yields high purity and high yield of 3-Amino-3-methylcyclobutan-1-ol.
Eigenschaften
IUPAC Name |
3-amino-3-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCYYGYIMLSZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)

![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)
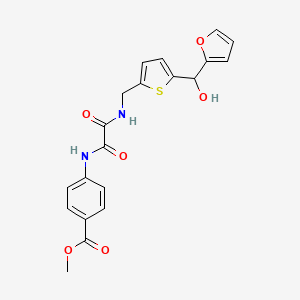
![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)


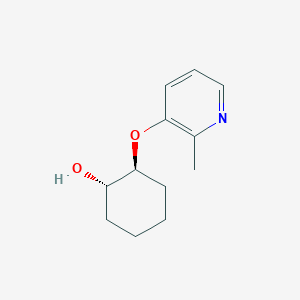
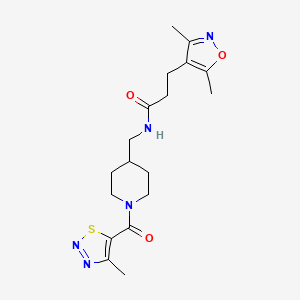
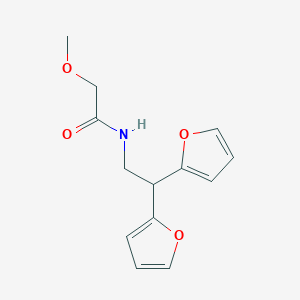
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)

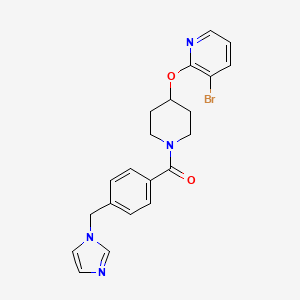
![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)